N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C16H12Cl2N4OS2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H12Cl2N4OS2/c17-12-3-1-4-13(18)11(12)7-10-8-21-16(25-10)22-14(23)9-24-15-19-5-2-6-20-15/h1-6,8H,7,9H2,(H,21,22,23) |
InChI Key |
KWHWIOVHZSNIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the thiazole ring.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through a nucleophilic substitution reaction involving a pyrimidine thiol and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or pyrimidine derivatives.
Substitution: Various substituted thiazole or pyrimidine compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and interactions.
Industry: The compound’s chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in cellular processes.
Interacting with DNA/RNA: Affecting the transcription or translation of genetic material.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or other functions.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A thiazole core substituted at position 5 with a 2,6-dichlorobenzyl group.
- An acetamide side chain linked to a pyrimidin-2-ylsulfanyl moiety.
- Key functional groups: dichlorophenyl (hydrophobic), thiazole (heterocyclic), and pyrimidine-sulfanyl (electron-deficient aromatic system).
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares a common acetamide-thiazole-pyrimidine scaffold with several derivatives, differing primarily in substituents. Below is a detailed comparison:
Structure-Activity Relationship (SAR) Insights
Thiazole Core :
- The thiazole ring (present in the target compound and SirReal2) is critical for binding to enzymes like SIRT2. Replacement with pyridine (as in ) abolishes SIRT2 inhibition, highlighting the thiazole's role in target engagement .
Benzyl/Naphthalenyl Substituents: The 2,6-dichlorobenzyl group in the target compound enhances hydrophobicity and steric bulk compared to SirReal2’s naphthalenylmethyl. This may improve membrane permeability or binding pocket interactions in specific targets.
Pyrimidine Modifications: The unsubstituted pyrimidine in the target compound vs. 4,6-dimethylpyrimidine in SirReal2 alters electronic properties.
Acetamide Linker :
- The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role as a flexible spacer enabling optimal positioning of aromatic groups.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
- SirReal2 : Demonstrates potent SIRT2 inhibition (IC₅₀ ~ 0.3–1.0 µM), attributed to its naphthalenylmethyl group and dimethylpyrimidine .
- Target Compound : The dichlorobenzyl group may enhance target affinity due to stronger hydrophobic interactions, but the absence of pyrimidine methyl groups could reduce selectivity.
- Solubility : The dichlorobenzyl group likely decreases aqueous solubility compared to SirReal2’s naphthalenyl group, impacting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
